8-Chloroquinolin-3-amine hydrochloride
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Overview
Description
8-Chloroquinolin-3-amine hydrochloride is a chemical compound with the molecular formula C9H8Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroquinolin-3-amine hydrochloride typically involves the chlorination of quinoline derivatives. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as transition metals, can enhance the reaction efficiency and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
8-Chloroquinolin-3-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Chloroquinolin-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloroquinolin-3-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication in pathogens . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups, enhancing its solubility and reducing toxicity.
Quinoline: The parent compound, which serves as a precursor for many derivatives.
Uniqueness
8-Chloroquinolin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 8-position enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C9H8Cl2N2 |
---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
8-chloroquinolin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-5H,11H2;1H |
InChI Key |
NTELLXPGNOGGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)N.Cl |
Origin of Product |
United States |
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